molecular formula C11H12BrNO2S B2544386 (5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione CAS No. 99859-28-6

(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione

Cat. No. B2544386
CAS RN: 99859-28-6
M. Wt: 302.19
InChI Key: JUMZQPQIDDQJNZ-UHFFFAOYSA-N
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Description

The compound "(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione" is a chemical entity that has been the subject of various synthetic studies. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized. These related compounds often involve bromophenyl groups, morpholine rings, and methanone or dithiolium structures, which are of interest due to their potential applications in various fields of chemistry and materials science .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of bromophenol or bromobenzaldehyde derivatives with other reagents such as benzoyl chloride, morpholine, or dithiocarbamic acid salts. For instance, the synthesis of "(5-bromo-2-hydroxyphenyl)(phenyl)methanone" was achieved by reacting 4-bromophenol with benzoyl chloride . Similarly, a one-pot synthesis approach was used to obtain "1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol" from 4-bromobenzaldehyde, 2-naphthol, and morpholine . These methods highlight the versatility of bromophenyl-based compounds in forming various chemical structures through different synthetic routes.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using techniques such as X-ray crystallography, NMR, MS spectrometry, UV-Vis, and IR spectroscopy. For example, the crystal structure of "(5-bromo-2-hydroxyphenyl)(phenyl)methanone" was determined to be monoclinic with specific cell data parameters . The morpholine ring in "1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol" adopts a chair conformation, and the bromophenyl ring is approximately perpendicular to the naphthalene system . These analyses provide detailed insights into the three-dimensional arrangement of atoms within the molecules.

Chemical Reactions Analysis

The chemical reactivity of bromophenyl and morpholine-containing compounds is explored through various reactions. For instance, heterocyclisation reactions have been used to synthesize "5-Methyl-4-(5-Bromo-2-hydroxyphenyl)-1,3-Dithiolium Derivatives" from a-bromopropiophenone derivatives . Additionally, condensation and cyclization reactions are common in forming these complex structures, as seen in the synthesis of "3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride" . These reactions are crucial for expanding the chemical diversity of bromophenyl and morpholine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized using various spectroscopic methods. The crystallographic data provide information on the density and symmetry of the crystals . Spectroscopic techniques such as NMR and IR are used to confirm the structures and functional groups present in the molecules . These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications in material science and pharmaceuticals.

properties

IUPAC Name

(5-bromo-2-hydroxyphenyl)-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2S/c12-8-1-2-10(14)9(7-8)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMZQPQIDDQJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-hydroxyphenyl)(morpholin-4-yl)methanethione

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